4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride

Solubility Physicochemical Properties Triazine Analysis

4,6-Diamino-1H-1,3,5-triazin-2-one hydrochloride (ammeline hydrochloride) is the monohydrochloride salt of ammeline, a monohydroxy-1,3,5-triazine and diamino-1,3,5-triazine. Ammeline is the first stable hydrolysis product of melamine and occupies a structurally intermediate position among the melamine degradation series—possessing two amino groups and one carbonyl/hydroxy functionality, distinguishing it from both the fully animated melamine and the progressively hydroxylated ammelide and cyanuric acid.

Molecular Formula C3H6ClN5O
Molecular Weight 163.56 g/mol
Cat. No. B12309861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride
Molecular FormulaC3H6ClN5O
Molecular Weight163.56 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=O)N1)N)N.Cl
InChIInChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H
InChIKeyMEUOOKNKMSVRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diamino-1H-1,3,5-triazin-2-one Hydrochloride: A Differentiated Melamine Hydrolysis Intermediate for Targeted Triazine Procurement


4,6-Diamino-1H-1,3,5-triazin-2-one hydrochloride (ammeline hydrochloride) is the monohydrochloride salt of ammeline, a monohydroxy-1,3,5-triazine and diamino-1,3,5-triazine . Ammeline is the first stable hydrolysis product of melamine and occupies a structurally intermediate position among the melamine degradation series—possessing two amino groups and one carbonyl/hydroxy functionality, distinguishing it from both the fully animated melamine and the progressively hydroxylated ammelide and cyanuric acid . Its hydrochloride salt form (C₃H₆ClN₅O, MW 163.56 g/mol) is employed in research settings where enhanced aqueous solubility or specific protonation states are required .

Why Generic Substitution of 4,6-Diamino-1H-1,3,5-triazin-2-one Hydrochloride Fails: Physicochemical and Structural Uniqueness


Melamine, ammeline, ammelide, and cyanuric acid form a successive hydrolysis series differing by one amino-to-hydroxy substitution at each step, yet these structural changes lead to profound differences in hydrogen-bonding capacity, acid-base behavior, solubility, and self-assembly performance that preclude simple interchange . Ammeline occupies a unique 'Goldilocks' position: it retains two amino groups for hydrogen-bond donation while the single carbonyl/hydroxy substituent introduces a pKa (~9.0) that is markedly distinct from melamine (pKa 5.35), enabling selective protonation or deprotonation under conditions where the analogs remain neutral or fully ionized . Furthermore, crystallographic studies have revealed that ammeline exclusively adopts the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer with an exceptionally high hydrogen-bond density in the solid state, a structural feature absent in both melamine and ammelide . These fundamental differences mean that selecting ammeline hydrochloride over its closest analogs is not merely a preference but a necessity for applications that depend on precise hydrogen-bond network engineering, controlled protonation equilibria, or specific chromatographic retention properties.

Product-Specific Quantitative Evidence: 4,6-Diamino-1H-1,3,5-triazin-2-one Hydrochloride Differentiation Data


Aqueous Solubility and Lipophilicity Differentiation from Melamine and Cyanuric Acid

Ammeline exhibits markedly lower aqueous solubility than both melamine and cyanuric acid, a critical factor for extraction, formulation, and environmental fate studies. The water solubility of ammeline is 0.1 g/L, compared to 3.6 g/L for melamine and 2.0 g/L for cyanuric acid . Its log P value of −0.19 also places it at a distinct intermediate hydrophilicity relative to melamine (−0.17) and cyanuric acid (0.61), while ammelide (0.35) is considerably more lipophilic . This differential solubility profile directly impacts solid-phase extraction recovery rates and chromatographic method development.

Solubility Physicochemical Properties Triazine Analysis

Acid Dissociation Constant (pKa) Differentiation: Selective Protonation Behavior

Ammeline's pKa of approximately 9.0 is significantly higher than melamine's pKa of 5.35 . This means that at neutral pH, ammeline exists predominantly in its neutral form, whereas melamine (pKa 5.35) is partially protonated. Conversely, cyanuric acid exhibits a pKa range of 6.88–13.5, reflecting its polyprotic nature . Ammeline's single, well-defined pKa enables selective protonation to the hydrochloride salt under mild acidic conditions without risking multiple protonation states, a feature that simplifies both synthetic handling and analytical detection via UV spectroscopy at 230 nm .

pKa Ionization Triazine Chemistry

Self-Assembly Hydrogen-Bond Energy: Ammeline Rosettes vs. Melamine Hexamers

Computational studies using dispersion-corrected DFT and energy decomposition analysis (EDA) demonstrate that ammeline-based hydrogen-bonded rosettes achieve total bonding energies ranging from −141.8 to −163.1 kcal/mol, substantially higher than the −79.3 kcal/mol observed for analogous melamine hexameric rosettes . This nearly 2-fold enhancement in stabilization energy is attributed to stronger pairwise hydrogen-bond interactions and a pronounced cooperativity effect that is uniquely present in ammeline assemblies but absent in melamine . The superiority persists in both gas-phase and aqueous simulations, indicating robustness across environments .

Supramolecular Chemistry Self-Assembly Hydrogen Bonding

Crystal Structure Tautomerism and Hydrogen-Bond Density: Structural Uniqueness Confirmed by X-ray Diffraction

Single-crystal X-ray diffraction, reported for the first time nearly 200 years after ammeline's discovery, reveals that ammeline exists exclusively as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer in the solid state, adopting a layered structure with an exceptionally high hydrogen-bond density . This tautomeric uniformity contrasts sharply with melamine, which lacks a carbonyl/hydroxy group and therefore cannot participate in the same hydrogen-bond network topology. Furthermore, ammeline displays amphoteric behavior—capable of both accepting and donating protons—as evidenced by the successful crystallization and structural characterization of its conjugate base (silver ammelinate), singly protonated salts (ammelinium perchlorate, three polymorphic modifications), and the unprecedented doubly protonated ammelinediium diperchlorate . No analogous range of structurally characterized protonation states exists for ammelide or cyanuric acid.

Crystallography Tautomerism Hydrogen-Bond Networks

Chromatographic Retention and UV Detection: Differentiated Elution from Melamine and Ammelide

A validated ion-exchange method achieves baseline separation of ammeline from melamine and ammelide using sequential elution: melamine elutes with water, ammeline with 0.5 N NaOH, and ammelide with 2 N NaOH from an anion-exchange column, with spectrophotometric detection of ammeline at 230 nm in acid solution . Under the same conditions, cyanuric acid is retained on a cation exchanger. This differential elution order directly reflects the distinct acid-base properties of each compound: ammeline's intermediate pKa (~9.0) causes it to elute under conditions where melamine (pKa 5.35, weaker acid) and ammelide (more hydroxylated, stronger retention) do not . The method achieves comparable accuracy to earlier chemical methods while being faster and requiring smaller sample quantities .

Analytical Chemistry Chromatography Melamine Detection

Best Research and Industrial Application Scenarios for 4,6-Diamino-1H-1,3,5-triazin-2-one Hydrochloride Based on Verified Differential Evidence


Supramolecular Materials Fabrication: Robust Hydrogen-Bonded Rosette Assemblies

When developing hydrogen-bonded supramolecular polymers, cyclic hexamers, or host-guest systems requiring high thermodynamic stability, ammeline hydrochloride is the preferred triazine building block. Its rosettes exhibit bonding energies of −141.8 to −163.1 kcal/mol, nearly double those of melamine hexamers (−79.3 kcal/mol) . This superior self-assembly capability is maintained in both organic and aqueous environments, making ammeline suitable for solvent-tolerant supramolecular architectures where melamine-based assemblies would dissociate.

Analytical Reference Standard in Melamine Contamination Testing

Ammeline hydrochloride serves as a critical certified reference material for laboratories performing LC-MS/MS, HILIC, or ion-exchange chromatography-based detection of melamine and its hydrolysis products in food, feed, and environmental samples. Its distinct elution profile (0.5 N NaOH, 230 nm on anion-exchange resin) and well-defined pKa (9.0) ensure unambiguous identification and quantification, meeting regulatory method validation requirements for specificity.

Crystal Engineering of Amphoteric Solids with Tunable Protonation States

Ammeline's recently established amphoteric character—confirmed through structural characterization of its monoanionic, neutral, monocationic, and dicationic forms —enables rational design of crystalline solids with tailored proton conductivity, nonlinear optical properties, or energetic material characteristics. Researchers can precisely control the protonation degree by selecting the appropriate counterion and crystallization pH, a capability not available with melamine, ammelide, or cyanuric acid.

pH-Controlled Selective Precipitation and Purification Processes

The unique combination of ammeline's pKa (~9.0) and its exceptionally low aqueous solubility (0.1 g/L) enables selective precipitation from mixtures containing melamine (solubility 3.6 g/L) by fine-tuning the pH. At pH values above 9, where ammeline is deprotonated and even less soluble, it can be precipitated while melamine remains in solution, providing a scalable, chromatography-free purification strategy for ammeline isolation.

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